![molecular formula C11H11NO B3358847 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde CAS No. 823236-19-7](/img/structure/B3358847.png)
1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde
Overview
Description
1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by a methyl group at the 1-position, a dihydroisoquinoline core, and an aldehyde functional group at the 7-position
Preparation Methods
The synthesis of 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are typically mild, allowing for the efficient generation of the desired product. Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active isoquinoline derivatives.
Medicine: Research into its potential pharmacological properties is ongoing, with interest in its possible therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific context of its use, but it often involves interactions with proteins and nucleic acids.
Comparison with Similar Compounds
1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde can be compared to other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Another isoquinoline derivative with a fully saturated ring.
3,4-Dihydroisoquinoline: Lacks the methyl group at the 1-position.
1-Methyl-3,4-dihydroisoquinoline:
Biological Activity
1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde (MDI) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activities associated with MDI, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MDI is classified as a dihydroisoquinoline derivative, which is characterized by a fused ring structure that contributes to its biological activity. The molecular formula for MDI is , and it features a carbonyl group at the 7-position of the isoquinoline ring.
Mechanisms of Biological Activity
The biological activity of MDI can be attributed to several mechanisms:
- Receptor Modulation : MDI has been shown to interact with various receptors, including dopamine and serotonin receptors, which are critical in neurological processes.
- Enzyme Inhibition : Studies indicate that MDI may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Antitumor Activity
Research has demonstrated that MDI exhibits significant antitumor activity. A study involving the treatment of various cancer cell lines showed that MDI reduced cell viability in a dose-dependent manner. For instance:
Cell Line | IC50 (µM) | Notes |
---|---|---|
MDA-MB-231 | 10 | Triple-negative breast cancer |
HeLa | 15 | Cervical cancer |
A549 | 12 | Lung cancer |
The mechanism behind this activity appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Neuroprotective Effects
MDI has also been investigated for its neuroprotective effects. It was found to enhance neuronal survival in models of neurodegeneration. In vitro studies using PC12 cells indicated that MDI could protect against corticosterone-induced toxicity, suggesting potential applications in treating depression and anxiety disorders.
Antimicrobial Properties
In addition to its anticancer and neuroprotective activities, MDI has shown promising antimicrobial properties. A study evaluated its efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that MDI may serve as a lead compound for developing new antimicrobial agents.
Case Studies
- Antitumor Efficacy : In vivo studies using xenograft models demonstrated that administration of MDI significantly inhibited tumor growth in mice bearing MDA-MB-231 tumors. The treatment led to a reduction in tumor size by approximately 55% after three weeks of administration at a dosage of 20 mg/kg.
- Neuroprotective Mechanism : A study involving forced swim tests (FST) showed that rats treated with MDI exhibited reduced immobility times compared to controls, indicating antidepressant-like effects. This suggests that MDI may modulate neurotransmitter systems involved in mood regulation.
Properties
IUPAC Name |
1-methyl-3,4-dihydroisoquinoline-7-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-11-6-9(7-13)2-3-10(11)4-5-12-8/h2-3,6-7H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSBRXMPVXJAGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=C(C=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634918 | |
Record name | 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823236-19-7 | |
Record name | 1-Methyl-3,4-dihydroisoquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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